molecular formula C14H22O3 B14575522 3-Butyn-2-one, 4-[1-(1-ethoxyethoxy)cyclohexyl]- CAS No. 61211-25-4

3-Butyn-2-one, 4-[1-(1-ethoxyethoxy)cyclohexyl]-

Cat. No.: B14575522
CAS No.: 61211-25-4
M. Wt: 238.32 g/mol
InChI Key: BWTFFIGZXRLABE-UHFFFAOYSA-N
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Description

3-Butyn-2-one, 4-[1-(1-ethoxyethoxy)cyclohexyl]- is a complex organic compound with a unique structure that includes a butynone backbone and a cyclohexyl group with an ethoxyethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-2-one, 4-[1-(1-ethoxyethoxy)cyclohexyl]- typically involves multiple steps. One common method includes the reaction of 3-butyn-2-one with a cyclohexyl derivative that has been modified to include the ethoxyethoxy group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Butyn-2-one, 4-[1-(1-ethoxyethoxy)cyclohexyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

3-Butyn-2-one, 4-[1-(1-ethoxyethoxy)cyclohexyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyn-2-one, 4-[1-(1-ethoxyethoxy)cyclohexyl]- involves its interaction with various molecular targets. The compound’s reactivity is largely due to the presence of the carbonyl group and the butynone backbone, which can participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in both research and industrial applications .

Properties

CAS No.

61211-25-4

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

4-[1-(1-ethoxyethoxy)cyclohexyl]but-3-yn-2-one

InChI

InChI=1S/C14H22O3/c1-4-16-13(3)17-14(11-8-12(2)15)9-6-5-7-10-14/h13H,4-7,9-10H2,1-3H3

InChI Key

BWTFFIGZXRLABE-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC1(CCCCC1)C#CC(=O)C

Origin of Product

United States

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